Nanomolar CE2 Inhibitory Potency Confirmed by Enzyme Inhibition Assay
This compound inhibits human carboxylesterase 2 (hCE2/CES2) with an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM, placing it among the more potent small-molecule CE2 inhibitors reported [1]. These values were determined in human liver microsomes using fluorescein diacetate (FD) as a probe substrate. In the same assay format, a structurally distinct comparator from the same curated dataset (CHEMBL3775118) showed a CE2 IC50 of 3,990 nM [2].
| Evidence Dimension | Inhibition of human CE2 (carboxylesterase 2) |
|---|---|
| Target Compound Data | IC50 = 20 nM; Ki = 42 nM (competitive inhibition) |
| Comparator Or Baseline | In-class benzothiazole comparator (CHEMBL3775118): IC50 = 3,990 nM |
| Quantified Difference | Approximately 200-fold greater potency for the target compound |
| Conditions | Human liver microsomes; fluorescein diacetate (FD) as substrate; 10 min preincubation; measured after substrate addition |
Why This Matters
A 200-fold potency advantage directly translates to lower effective concentrations in enzymatic assays, enabling more robust CE2 modulation in cell-based and in vivo models while minimizing compound usage.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). Affinity Data: IC50 = 20 nM (CE2); Ki = 42 nM (CE2, competitive). Dalian Institute of Chemical Physics; curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50154560 (CHEMBL3775118). CE2 IC50 = 3,990 nM. Assay: Inhibition of CE2 in human liver microsomes using fluorescein diacetate as substrate. View Source
